N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O4S/c19-12-4-1-5-14-16(12)21-18(28-14)22(10-11-3-2-8-20-9-11)17(24)13-6-7-15(27-13)23(25)26/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMHDWPSGBLAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]furan-2-carboxamide is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern.
Biochemical Pathways
The compound affects the biochemical pathways associated with the growth and proliferation of Mycobacterium tuberculosis. The downstream effects of this interaction lead to the inhibition of the bacterium, thereby exerting its anti-tubercular activity.
Result of Action
The result of the compound’s action is the significant inhibition of Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM. This leads to a decrease in the bacterium’s growth and proliferation, thereby treating the tuberculosis infection.
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety with a chlorine atom at the 4-position, a nitro group at the 5-position, and a pyridine ring connected through a methyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of 4-chlorobenzo[d]thiazole : Reacting 4-chloroaniline with carbon disulfide and bromine in the presence of a base.
- Synthesis of pyridin-3-ylmethylamine : Reducing pyridine-3-carboxylic acid to pyridin-3-ylmethanol, followed by conversion to pyridin-3-ylmethylamine.
- Final Assembly : Combining the synthesized intermediates to form the target compound.
Biological Activity
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. Studies have shown that thiazole derivatives can interact with proteins like Bcl-2, which is crucial for cell survival.
| Compound | IC50 (µg/mL) | Target |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Cancer Cell Line 1 |
| Compound B | 1.98 ± 1.22 | Cancer Cell Line 2 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Thiazole derivatives are known for their ability to inhibit bacterial growth.
Anti-inflammatory Effects
Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes, suggesting potential anti-inflammatory properties.
Case Studies and Research Findings
-
Study on Antitumor Activity : A recent study highlighted that thiazole-containing compounds showed potent activity against breast cancer cells, with IC50 values significantly lower than standard chemotherapy agents.
"The presence of electronegative groups such as chlorine is essential for eliciting antiproliferative activity" .
- Antimicrobial Evaluation : Another study reported that thiazole derivatives exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria, indicating their potential as new antimicrobial agents.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound binds to specific proteins or enzymes, altering their activity.
- It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS).
Comparison with Similar Compounds
Halogen Substitution on the Benzothiazole Ring
Target Compound vs. N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS 895025-50-0)
- Structural Differences : The bromo analog substitutes chlorine at position 6 of the benzothiazole ring (vs. position 4 in the target compound).
- Impact : Chlorine’s smaller size and higher electronegativity may enhance binding affinity compared to bromine, as seen in other halogenated bioactive compounds .
| Parameter | Target Compound | Bromo Analog (CAS 895025-50-0) |
|---|---|---|
| Benzothiazole Substituent | 4-Cl | 6-Br |
| Molecular Weight | ~459.3 (estimated) | 459.3 |
| Key Activity | Not reported | Not reported |
Substituents on the Benzothiazole Core
Target Compound vs. 5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide (CAS 899964-86-4)
- Structural Differences : The comparator has 4-methoxy and 7-methyl groups on benzothiazole and a thiophene-carboxamide (vs. furan in the target).
- Thiophene’s sulfur atom increases lipophilicity compared to furan’s oxygen, affecting metabolic stability .
| Parameter | Target Compound | CAS 899964-86-4 |
|---|---|---|
| Benzothiazole Substituent | 4-Cl | 4-OCH3, 7-CH3 |
| Core Heterocycle | Furan | Thiophene |
| Molecular Weight | ~459.3 | 429.9 |
Nitrofuran Derivatives with Varying Substituents
Target Compound vs. N-cyclohexyl-5-nitrofuran-2-carboxamide (Compound 22a, )
- Structural Differences : Compound 22a has a cyclohexyl group instead of the pyridin-3-ylmethyl and benzothiazole moieties.
- Impact : The absence of aromatic heterocycles in 22a reduces structural complexity but may limit target specificity. The target compound’s dual heterocyclic system (benzothiazole + pyridine) likely enhances binding to enzymes or receptors .
| Parameter | Target Compound | Compound 22a |
|---|---|---|
| Substituents | Pyridin-3-ylmethyl + benzothiazole | Cyclohexyl |
| Molecular Weight | ~459.3 | 254.2 |
| Biological Activity | Not reported | Trypanocidal |
Thiazolidinedione Derivatives ()
Target Compound vs. GB1 (2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide)
- Structural Differences : GB1 features a thiazolidinedione warhead absent in the target compound.
- Impact: Thiazolidinediones are known for histone-binding activity, suggesting divergent mechanisms compared to the nitro-driven redox activity of the target compound .
| Parameter | Target Compound | GB1 |
|---|---|---|
| Core Structure | Nitrofuran-carboxamide | Thiazolidinedione-acetamide |
| Molecular Weight | ~459.3 | ~420.8 |
| Biological Activity | Not reported | Histone binding |
Research Findings and Implications
- Antifungal and Antimicrobial Potential: The 5-nitro group, as seen in ’s nitrofuran derivatives, correlates with antifungal activity. The target compound’s nitro group may similarly confer antimicrobial properties .
- Pyridine Substituent Effects : The pyridin-3-ylmethyl group’s nitrogen position (vs. pyridin-2-yl in ) could influence solubility and target engagement, akin to kinase inhibitors like dasatinib .
- Metabolic Stability : Thiophene-based analogs () may exhibit longer half-lives than furan derivatives due to sulfur’s resistance to oxidative metabolism .
Q & A
Basic: What are the recommended synthetic routes for N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the benzothiazole and pyridine moieties. Key steps include:
- Acylation : Coupling 4-chlorobenzo[d]thiazol-2-amine with 5-nitrofuran-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane .
- N-Alkylation : Introducing the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination. For example, using NaBH or NaBHCN in methanol or acetonitrile under reflux (60–80°C) .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.
- Use high-purity reagents and anhydrous conditions to improve yields (typically 45–70% for analogous compounds) .
Basic: How should researchers characterize this compound’s purity and structural integrity?
Answer:
Essential analytical methods include:
- NMR Spectroscopy : Confirm substituent positions using H and C NMR. For example, the nitro group on the furan ring typically shows deshielded protons (δ 8.2–8.5 ppm) .
- FT-IR : Identify carbonyl (C=O, ~1680–1720 cm) and nitro (NO, ~1520–1350 cm) stretches .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] peaks) with <2 ppm error .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial effects)?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains. Standardize protocols using CLSI guidelines for antimicrobial testing .
- Solubility Issues : Poor aqueous solubility may skew IC values. Use DMSO with ≤0.1% v/v or nanoformulation to enhance bioavailability .
- Metabolite Interference : Monitor stability in assay media via LC-MS to rule out degradation products .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design for enhanced activity?
Answer:
Key SAR insights from analogous compounds:
- Nitro Group : The 5-nitro substituent on furan enhances electron-withdrawing effects, improving DNA intercalation in anticancer assays .
- Pyridine Substitution : A 3-pyridylmethyl group increases solubility and target affinity (e.g., kinase inhibition) compared to phenyl analogs .
- Chlorine Position : 4-Chloro on benzothiazole improves metabolic stability but may reduce solubility. Replace with trifluoromethyl for balanced properties .
Methodology : - Syntester derivatives with systematic substituent variations.
- Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or topoisomerase II .
Basic: What are the critical stability considerations for storage and handling?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .
- Moisture : Use desiccants to avoid hydrolysis of the carboxamide bond .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: How can researchers elucidate the mechanism of action using in vitro models?
Answer:
- Cellular Assays :
- Apoptosis : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
- ROS Generation : Use DCFH-DA probes to quantify oxidative stress in cancer cells .
- Target Identification :
- Pull-Down Assays : Immobilize the compound on sepharose beads to isolate binding proteins from cell lysates .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited targets .
Basic: What solvent systems are optimal for solubility in biological assays?
Answer:
- Polar Solvents : DMSO (stock solutions) diluted in PBS (≤0.1% v/v).
- Co-Solvents : For low solubility, use cyclodextrin complexes or PEG-400 .
- pH Adjustment : Solubilize in mildly acidic buffers (pH 4–5) if the compound contains basic pyridine groups .
Advanced: How can computational modeling predict metabolic pathways and toxicity?
Answer:
- Metabolism Prediction : Use SwissADME or ADMETLab to identify likely Phase I/II modifications (e.g., nitro reduction to amine) .
- Toxicity Screening :
Basic: What are the recommended controls for in vitro cytotoxicity assays?
Answer:
- Positive Controls : Doxorubicin (anticancer) or ampicillin (antimicrobial) at established IC/MIC values .
- Vehicle Controls : Include DMSO or PBS at the same concentration used in test samples.
- Cell Viability : Validate with MTT or resazurin assays, normalizing to untreated cells .
Advanced: How can researchers address low yield in the final coupling step?
Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) .
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Protecting Groups : Temporarily protect the pyridine nitrogen with Boc groups to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
